molecular formula C34H41N5O8S B079615 二氢麦角胺 CAS No. 11032-41-0

二氢麦角胺

货号 B079615
CAS 编号: 11032-41-0
分子量: 679.8 g/mol
InChI 键: ADYPXRFPBQGGAH-WVVAGBSPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroergotoxine is a mixture of three different hydrogenated derivatives of Ergotamine: Dihydroergocornine, Dihydroergocristine, and Dihydroergocryptine . It has been proposed to be a neuroprotective agent and a nootropic agent .


Synthesis Analysis

Dihydroergotoxine is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . The synthesis of Dihydroergotoxine involves the hydrogenation of these ergot alkaloids .


Molecular Structure Analysis

The molecular structure of Dihydroergotoxine is complex and involves several functional groups . The exact structure can be found in various scientific resources .


Physical And Chemical Properties Analysis

Dihydroergotoxine mesylate appears as a white solid and is soluble in ethanol . It should be stored at room temperature .

科学研究应用

  1. 脑血管疾病:二氢麦角胺甲磺酸盐 (DEM) 已被研究其对神经递质的药理作用,尤其是在脑部衰老和血管病变的背景下。它表现出不同的治疗效果和副作用,具体取决于剂量,表明与大脑机制有复杂的相互作用 (Yoshikawa 等人,1983)

  2. 药代动力学和代谢:研究已确定了大鼠和小牛肝微粒体中二氢麦角胺的主要代谢物,然后监测了这些代谢物在人血浆中的含量。这对于了解该药物的生物利用度及其在体内的转化至关重要 (Bicalho 等人,2008)

  3. 呼吸系统影响:已观察到二氢麦角胺 (DET) 增强各种 β 受体激动剂的支气管扩张作用,表明其在治疗慢性阻塞性肺疾病中具有潜在用途 (Kitamura 等人,1977)

  4. 神经受体相互作用:慢性施用二氢麦角胺已被证明会影响老年大鼠脑中的脑啡肽和促甲状腺激素释放激素受体,表明其对单胺能神经元的影响和潜在治疗功效 (Ogawa 等人,1984)

  5. 抗氧化特性:二氢麦角胺甲磺酸盐 (DHET) 已被研究其在体外抑制脂质过氧化的能力,表明其在治疗老年性脑血管功能不全中作为脂质抗氧化剂的作用 (Koŕeh 等人,1982)

  6. 心血管影响:研究已检验了二氢麦角胺的血压降低活性及其血浆浓度,为其治疗高血压的潜力提供了见解 (Woodcock 等人,1984)

  7. 与饮酒的相互作用:研究表明,二氢麦角胺可以减少大鼠的自愿乙醇摄入量,尤其是与硫利达嗪联合使用时,表明在管理酒精依赖方面具有可能的应用 (Fadda 等人,1987)

  8. 酶抑制:已观察到二氢麦角胺甲磺酸盐抑制猫和大鼠脑匀浆中的低 Km 磷酸二酯酶,可能影响细胞 cAMP 水平和激素刺激 (Enz 等人,1978)

安全和危害

Dihydroergotoxine may be harmful if swallowed . It is recommended to wash hands thoroughly after handling and avoid eating, drinking, or smoking when using this product .

属性

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPXRFPBQGGAH-WVVAGBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

62.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dihydroergotoxine

CAS RN

11032-41-0, 6190-39-2
Record name Dihydroergotoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydroergotamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroergotoxine
Reactant of Route 2
Dihydroergotoxine
Reactant of Route 3
Dihydroergotoxine
Reactant of Route 4
Dihydroergotoxine
Reactant of Route 5
Dihydroergotoxine
Reactant of Route 6
Dihydroergotoxine

Citations

For This Compound
2,150
Citations
B Bicalho, JM Giolo, S Lilla… - Biopharmaceutics & Drug …, 2008 - Wiley Online Library
… : Dihydroergotoxine is a mixture of semi-synthetic ergot alkaloids mainly used for agerelated cognitive impairment. In this study, dihydroergotoxine (… monitoring dihydroergotoxine and its …
Number of citations: 14 onlinelibrary.wiley.com
JM Vigouret, HR Bürki, AL Jaton, PE Züger, DM Loew - Pharmacology, 1978 - karger.com
… CF 25-397 and dihydroergotoxine, while not showing all actions typical of central dopamine … In addition, bromocriptine, dihydroergotoxine and CM 29-712 showed neurochemical effects …
Number of citations: 74 karger.com
I Setnikar, K Schmid, LC Rovati… - …, 2001 - thieme-connect.com
Dihydroergotoxine mesylate (DHETM, CAS 8067\24-1), the combination of the mesylates of four dihydrogenated ergot alkaloid derivatives (dihydroergocornine, dihydroergocristine, α-…
Number of citations: 20 www.thieme-connect.com
J Roquebert, P Demichel - Journal of pharmacy and …, 1985 - Wiley Online Library
The α‐adrenergic activity of dihydroergotoxine had been … In pithed rats, the vasopressor response to dihydroergotoxine was … Dihydroergotoxine decreases the tachycardia elicited by …
Number of citations: 10 onlinelibrary.wiley.com
BG Woodcock, W Loh, WD Habedank… - Clinical …, 1982 - Wiley Online Library
… to estimate plasma dihydroergotoxine concentrations in healthy men after intravenous and oral dihydroergotoxine mesylate solutions in order to determine the kinetics of the drug. …
Number of citations: 15 ascpt.onlinelibrary.wiley.com
D Peričić - International Pharmacopsychiatry, 1981 - karger.com
… Dihydroergotoxine administration shortened the latency of … were not affected with doses of dihydroergotoxine up to 10.0 mg/… The results suggest that dihydroergotoxine decreases GABA-…
Number of citations: 5 karger.com
WD Schoenleber, AL Jacobs, GA Brewer Jr - Analytical profiles of drug …, 1978 - Elsevier
Publisher Summary Dihydroergotoxine mesilate is the salt of the hydrogenation product of the naturally occurring ergotoxine. Dihydroergotoxine mesilate and the mesilates of its …
Number of citations: 5 www.sciencedirect.com
D Peričić, H Manev - Psychopharmacology, 1983 - Springer
… The present study shows that dihydroergotoxine also increases the occurrence of bicuculline-induced convulsions. Although dihydroergotoxine did not affect the latency of bicuculline-…
Number of citations: 7 link.springer.com
M Pašić, G Kartelija, N Djordjević - Neuropharmacology, 1987 - Elsevier
… , value being (6.27) similar to the values obtained for dihydroergotoxine (6.66) and dihydroergotamine (6.36). The … However, these data concern only ergotoxine and …
Number of citations: 6 www.sciencedirect.com
T Kleimola, R Mäntylä, J Kanto - Acta Pharmacologica et …, 1977 - Wiley Online Library
… In preliminary experiments 3 mg of dihydroergotoxine was given orally to one … of dihydroergotoxine in the plasma during 24 hours were found, the determinations of …
Number of citations: 8 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。